3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Overview
Description
The compound “3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one” is a type of pyrazolotriazine . Pyrazolotriazines are a class of heterocyclic compounds that have been studied for their reactions with alkyl halides and formaldehyde . They are structurally similar to purine bases and have been used as herbicides, pesticides, and medicinal compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one with alkyl halides and formaldehyde . This reaction occurs with retention of the pyrazolotriazine structure . The compound is alkylated regioselectively at the N-3 atom of the triazine fragment under mild conditions to give the 3-alkyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-ones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolotriazine core, which is a bicyclic system containing a pyrazole ring fused with a triazine ring . The compound also contains a phenyl group and a chloromethyl group attached to the pyrazolotriazine core .Scientific Research Applications
Synthesis and Reactivity
The compound 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one serves as a foundational chemical in the synthesis of novel pyrazolo[3,4-d][1,2,3]triazines. Researchers have explored its reactions with alkyl halides and formaldehyde, maintaining the integrity of the pyrazolotriazine structure. For instance, its reaction with ethyl chloroacetate prepared ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)-acetate, which was then utilized to synthesize corresponding hydrazides. This approach aimed at introducing pyrazole or 1,3,4-oxadiazole fragments into the side chain of a bicyclic system, demonstrating its versatile reactivity and potential for creating structurally diverse derivatives (Gurenko et al., 2014).
Chemical Transformations
The compound's reaction with thionyl chloride has been studied extensively, revealing its potential for complex chemical transformations. For example, in the presence of dimethyl formamide, it yields a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide among other derivatives. Such reactions underscore the compound's utility in synthesizing a variety of chemically and pharmacologically relevant molecules (Khutova et al., 2013).
Antimicrobial Activity
Beyond structural and synthetic applications, derivatives of this compound have been explored for biological activities. Notably, 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine-2, 4-diamine derivatives exhibited significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents, thus extending the scientific applications of this compound beyond mere chemical curiosity to tangible therapeutic avenues (Kushwaha & Sharma, 2022).
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-7-phenylpyrazolo[3,4-d]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-16-11(18)9-6-13-17(10(9)14-15-16)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKKYCKOQKHYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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